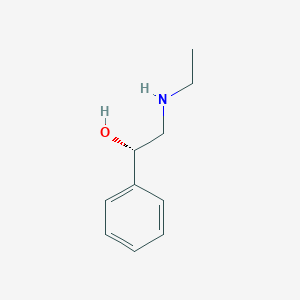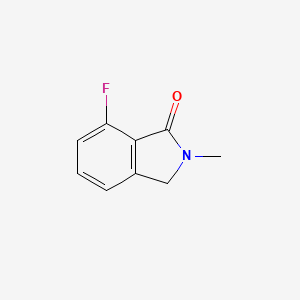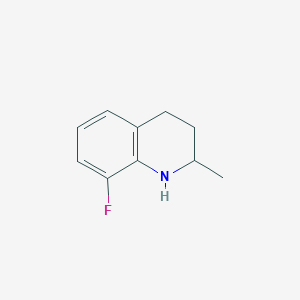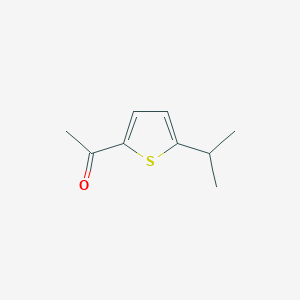
(S)-2-(Ethylamino)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Ethylamino)-1-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an ethylamino group attached to a phenylethanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Ethylamino)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(Ethylamino)-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieving the desired selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Ethylamino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield secondary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: (S)-2-(Ethylamino)-1-phenylpropan-1-one.
Reduction: this compound derivatives.
Substitution: Various N-substituted derivatives.
Applications De Recherche Scientifique
(S)-2-(Ethylamino)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (S)-2-(Ethylamino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The phenylethanol backbone provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Ethylamino)-1-phenylethanol: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(Methylamino)-1-phenylethanol: A structurally similar compound with a methyl group instead of an ethyl group.
2-(Ethylamino)-1-phenylpropan-1-one: The corresponding ketone, used as a precursor in the synthesis of (S)-2-(Ethylamino)-1-phenylethanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an ethylamino group and a phenylethanol backbone. This combination of features allows for specific interactions with biological targets and makes it a valuable intermediate in asymmetric synthesis.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1S)-2-(ethylamino)-1-phenylethanol |
InChI |
InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 |
Clé InChI |
XAFJIMVZKZUFPE-SNVBAGLBSA-N |
SMILES isomérique |
CCNC[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CCNCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)



![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)



![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)

![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)
